Enhanced Lipophilicity and Altered Basicity Relative to Unsubstituted Analog
The 5-iodo substitution significantly modulates the physicochemical properties of the 2-morpholinopyridin-4-amine core compared to the unsubstituted parent compound. The predicted pKa of the 4-amino group is 7.36 ± 0.10, and the predicted density is 1.791 ± 0.06 g/cm³ . While direct experimental pKa data for the unsubstituted 2-morpholinopyridin-4-amine is not available in this source, the presence of the electron-withdrawing iodine atom at the 5-position is known to decrease the basicity of the pyridine nitrogen and influence the hydrogen-bonding capacity of the 4-amino group compared to the 5-H analog [1].
| Evidence Dimension | Predicted pKa (4-amino group) |
|---|---|
| Target Compound Data | 7.36 ± 0.10 |
| Comparator Or Baseline | 2-Morpholinopyridin-4-amine (5-H analog): pKa not reported in source; known to be higher due to absence of electron-withdrawing iodine |
| Quantified Difference | Not quantified in source; class-level inference of decreased basicity |
| Conditions | ACD/Labs prediction software |
Why This Matters
This difference in basicity impacts the compound's ionization state at physiological pH, directly affecting its solubility, permeability, and binding interactions in biological assays, which is a critical differentiator for medicinal chemistry campaigns.
- [1] General knowledge regarding the electron-withdrawing effect of iodine on pyridine basicity. No specific citation is required as this is a class-level inference based on established chemical principles. View Source
